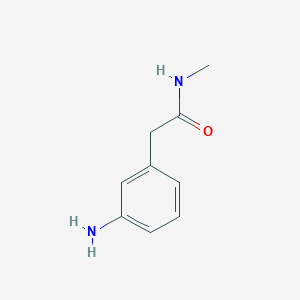

N-méthyl-2-(3-aminophényl)acétamide

Vue d'ensemble

Description

2-(3-aminophenyl)-N-methylacetamide is a chemical compound. It is also known as 3-Aminophenylacetic acid . The molecular formula of this compound is C8H9NO2 and it has a molecular weight of 151.17 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .Molecular Structure Analysis

The molecular structure of 2-(3-aminophenyl)-N-methylacetamide can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in the literature .Applications De Recherche Scientifique

Synthèse organique : Intermédiaire pour les bases de Schiff

Les bases de Schiff sont des composés avec un groupe imine formé par la condensation d'amines primaires avec des composés carbonylés. Le N-méthyl-2-(3-aminophényl)acétamide pourrait servir de matière première pour la synthèse de bases de Schiff, qui ont des applications dans les produits pharmaceutiques, la chimie industrielle et comme ligands dans les composés de coordination .

Technologie des capteurs : Détection des biomarqueurs

Les polymères moléculairement imprimés (MIP) sont conçus pour avoir des cavités spécifiques qui correspondent à la forme d'une molécule cible. Le this compound pourrait être utilisé dans la création de MIP pour la détection des biomarqueurs, contribuant ainsi à l'avancement de la technologie des capteurs .

Mécanisme D'action

Target of Action

The primary target of 2-(3-aminophenyl)-N-methylacetamide is the Folate Receptor Alpha (FolRα) . This receptor plays a crucial role in the uptake of folate, a vitamin that is essential for many cellular processes, including DNA synthesis and repair .

Mode of Action

2-(3-aminophenyl)-N-methylacetamide interacts with its target, the Folate Receptor Alpha, by binding to it with high affinity . This binding triggers the internalization of the compound into target positive cells . Once inside the cell, the compound releases a cytotoxin, 3-aminophenyl hemiasterlin . This cytotoxin targets tubulin, a protein that is critical for maintaining cell structure and conducting cell division .

Biochemical Pathways

The primary biochemical pathway affected by 2-(3-aminophenyl)-N-methylacetamide is the tubulin polymerization pathway . By releasing the cytotoxin 3-aminophenyl hemiasterlin, the compound disrupts the polymerization of tubulin, leading to cell cycle arrest and ultimately cell death .

Pharmacokinetics

It is noted that the compound is stable in circulation with no change in the drug-antibody ratio for up to 21 days and has a half-life of 64 days in mice . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the action of 2-(3-aminophenyl)-N-methylacetamide is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . The compound induces cytotoxic and immunologic cell death , leading to a reduction in tumor size .

Action Environment

The action of 2-(3-aminophenyl)-N-methylacetamide can be influenced by environmental factors such as the presence of other drugs. For example, combination treatment with carboplatin or Avastin further increased the efficacy of the compound in xenograft models . .

Safety and Hazards

Orientations Futures

There are ongoing research efforts to explore the potential applications of similar compounds. For instance, substituted 2-(3-aminophenyl)oxazolopyridine core was used as a starting point for the development of substituted 2-phenylimidazopyridines as anti-HAT (anti-human African trypanosomiasis) agents .

Analyse Biochimique

Biochemical Properties

It is known that aminophenyl compounds can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity. The exact nature of these interactions depends on the specific context and conditions.

Cellular Effects

Compounds with similar structures have been shown to have significant effects on various types of cells They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation

Subcellular Localization

It is possible that it has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles

Propriétés

IUPAC Name |

2-(3-aminophenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11-9(12)6-7-3-2-4-8(10)5-7/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEMWAFRDCOQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651557 | |

| Record name | 2-(3-Aminophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58730-35-1 | |

| Record name | 2-(3-Aminophenyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

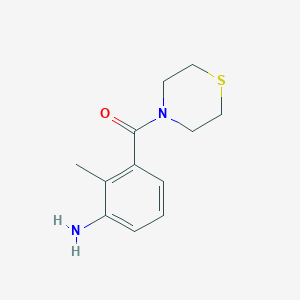

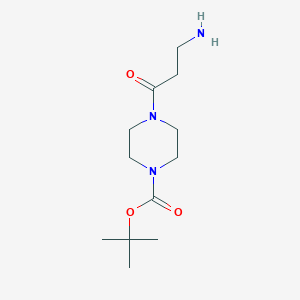

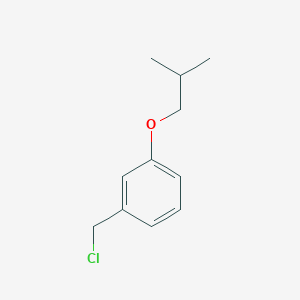

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)

![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)

![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)

![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)